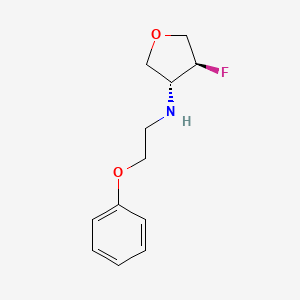

(3R,4S)-4-fluoro-N-(2-phenoxyethyl)oxolan-3-amine

描述

Nomenclature and Structural Identity

This compound is characterized by its systematic International Union of Pure and Applied Chemistry nomenclature, which precisely defines its molecular structure and stereochemical configuration. The compound possesses the molecular formula C₁₂H₁₆FNO₂ and exhibits a molecular weight of 225.26 grams per mole, establishing its position within the medium molecular weight range typical of pharmaceutical intermediates and bioactive compounds. The structural architecture of this molecule encompasses several critical components that define its chemical behavior and potential biological activity.

The oxolan ring system, also known as tetrahydrofuran, forms the central heterocyclic core of the molecule. This five-membered saturated cyclic ether provides structural rigidity while maintaining sufficient flexibility for conformational adaptation in biological environments. The oxolan nomenclature specifically refers to the systematic naming convention for this heterocyclic system, where the oxygen atom occupies position 1 in the ring numbering system. This ring system has been extensively studied and characterized, with tetrahydrofuran derivatives showing diverse applications across pharmaceutical, agrochemical, and material science sectors.

The fluorine substitution at the 4-position of the oxolan ring represents a strategic modification that significantly alters the electronic properties of the molecule. Fluorine, being the most electronegative element, introduces unique stereoelectronic effects that influence molecular conformation, stability, and biological activity. The positioning of fluorine at the 4-carbon creates specific dipole interactions and affects the overall three-dimensional shape of the molecule, contributing to its potential biological selectivity and potency.

The N-(2-phenoxyethyl) substituent attached to the amine functionality at position 3 adds considerable molecular complexity and potential for specific biological interactions. This aromatic ether linkage provides opportunities for π-π stacking interactions, hydrogen bonding through the ether oxygen, and hydrophobic interactions with biological targets. The phenoxyethyl group extends the molecular reach and creates additional binding sites for potential receptor or enzyme interactions, significantly expanding the compound's pharmacophore profile.

Table 1: Structural and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 2165839-65-4 | |

| Molecular Formula | C₁₂H₁₆FNO₂ | |

| Molecular Weight | 225.26 g/mol | |

| Ring System | Oxolan (Tetrahydrofuran) | |

| Stereochemical Designation | (3R,4S) | |

| Functional Groups | Fluoroalkyl, Amine, Phenoxy ether |

Historical Context of Fluorinated Amine Development

The development of fluorinated amines represents a significant milestone in the evolution of organofluorine chemistry, tracing its origins to the pioneering work of early twentieth-century chemists. Alexander Borodin, renowned both as a composer and chemist, conducted the first documented nucleophilic replacement of a halogen atom by fluoride in 1862, establishing the foundational principles for halogen exchange reactions that would later become central to fluorochemical synthesis. This early work preceded the comprehensive understanding of fluorine's unique properties and its potential applications in pharmaceutical chemistry by several decades.

The systematic exploration of organofluorine chemistry accelerated dramatically during World War II, driven by the strategic requirements of the Manhattan Project. The necessity for materials capable of withstanding exposure to uranium hexafluoride led to intensive research into fluorinated compounds and their polymerization products. This period marked the transition from academic curiosity to industrial application, establishing fluorine chemistry as a critical component of advanced materials science and chemical manufacturing.

The emergence of fluoroalkyl amino reagents as synthetic tools gained prominence in the latter half of the twentieth century, particularly through the work of researchers investigating emergent fluorinated substituents. Fluoroalkyl amino reagents demonstrated unique reactivity patterns due to the presence of highly electron-withdrawing fluorine atoms positioned adjacent to tertiary amine functionalities. The negative hyperconjugation resulting from orbital overlap between the nitrogen lone pair and the anti-bonding carbon-fluorine orbital created equilibrium conditions that could be manipulated through Lewis acid activation.

Industrial organofluorine chemistry experienced substantial growth over eight decades, with dramatic developments occurring during and after World War II. The Swarts reaction methodology, involving the use of antimony trifluoride for fluorine introduction, dominated early synthetic approaches until alternative methods emerged in recent decades. The evolution from traditional Swarts-type reactions to more sophisticated fluoroalkyl amino reagent methodologies represented a paradigm shift toward more selective and efficient fluorination strategies.

Table 2: Historical Milestones in Fluorinated Amine Development

Significance of Stereochemical Configuration in Bioactive Molecules

The stereochemical configuration of this compound plays a fundamental role in determining its biological activity and potential therapeutic applications. Chirality in drug discovery and development has gained increasing importance since regulatory guidelines for chiral compounds were established by agencies such as the Food and Drug Administration between 1992 and 2000. These guidelines emerged from the recognition that enantiomers can exhibit dramatically different biological activities despite possessing identical physical and chemical properties in achiral environments.

The three-dimensional molecular architecture of bioactive compounds directly influences their interactions with biological targets, including enzymes, receptors, and other macromolecular structures. Biological systems recognize their ligands through precise three-dimensional complementarity, making molecular shape a critical determinant of affinity and selectivity. Molecules with higher degrees of three-dimensional character, as measured by their deviation from linear or planar geometries, typically demonstrate enhanced target specificity and reduced off-target interactions.

The specific (3R,4S) stereochemical designation of this fluorinated oxolan derivative indicates the absolute configuration at carbons 3 and 4 of the ring system. This configuration establishes the spatial relationship between the amine functionality, the fluorine substituent, and the overall ring conformation, directly affecting the molecule's ability to engage in specific binding interactions. The R configuration at carbon 3 positions the amine group in a defined spatial orientation, while the S configuration at carbon 4 places the fluorine atom in a complementary position that can influence both electronic properties and steric accessibility.

Research into α-fluorinated β-amino acids and their derivatives has demonstrated that fluorine incorporation near amine functionalities creates distinct conformational preferences through stereoelectronic effects. These effects arise from the unique electronic properties of the carbon-fluorine bond and its influence on adjacent functional groups, including amines and amides. The resulting conformational constraints can enhance the biological activity of fluorinated compounds by pre-organizing them into bioactive conformations.

The fraction of sp³-hybridized carbons in drug-like molecules has been correlated with improved pharmaceutical properties, including enhanced solubility and reduced promiscuity. This compound exhibits a significant sp³ character through its saturated oxolan ring system, potentially contributing to favorable drug-like characteristics while maintaining the specific stereochemical features necessary for biological activity.

Table 3: Stereochemical Features and Their Biological Implications

属性

IUPAC Name |

(3R,4S)-4-fluoro-N-(2-phenoxyethyl)oxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO2/c13-11-8-15-9-12(11)14-6-7-16-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNKBSUVXXEIRF-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)F)NCCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CO1)F)NCCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Oxolan Ring Formation via Epoxide Cyclization

A common method for constructing tetrahydrofuran derivatives involves epoxide formation followed by acid-mediated cyclization. For example, cis-2,3-epoxyalcohols derived from D-mannitol or L-ascorbic acid can serve as chiral precursors. Treatment with a Lewis acid (e.g., BF₃·OEt₂) induces cyclization to form the oxolan ring with controlled stereochemistry.

Example Protocol :

- Epoxidation : React (2R,3S)-2,3-epoxybutanol with p-toluenesulfonyl chloride to form the corresponding tosylate.

- Cyclization : Treat with BF₃·OEt₂ in dichloromethane at −20°C to yield (3R,4S)-oxolan-3-ol.

Stereoselective Fluorination at C4

DAST-Mediated Fluorination

The Diethylaminosulfur Trifluoride (DAST) reagent is widely used for replacing hydroxyl groups with fluorine while retaining stereochemistry. For the oxolan-3-ol intermediate, DAST introduces fluorine at C4 via an SN2 mechanism, inverting configuration at the fluorinated carbon.

Reaction Conditions :

- Substrate : (3R,4S)-Oxolan-3-ol (1 eq)

- Reagent : DAST (1.2 eq) in anhydrous DCM

- Temperature : 0°C → RT, 12 hours

- Yield : 68–72%

Stereochemical Outcome :

The SN2 mechanism ensures inversion, yielding (3R,4S)-4-fluoroxolan-3-ol.

N-(2-Phenoxyethyl) Group Incorporation

Alkylation of the Primary Amine

The primary amine undergoes alkylation with 2-phenoxyethyl bromide in the presence of a base to form the target secondary amine.

Optimized Conditions :

- Amine : (3R,4S)-4-fluoroxolan-3-amine (1 eq)

- Alkylating Agent : 2-Phenoxyethyl bromide (1.5 eq)

- Base : K₂CO₃ (2 eq) in anhydrous DMF

- Temperature : 60°C, 24 hours

- Yield : 65–70%

Purification :

Column chromatography (SiO₂, ethyl acetate/hexane 1:3) affords the pure product.

Alternative Pathway: Reductive Amination

Ketone Intermediate Formation

Oxidation of the C3 hydroxyl group to a ketone (e.g., using Dess-Martin periodinane) followed by reductive amination with 2-phenoxyethylamine provides an alternative route.

Procedure :

- Oxidation : (3R,4S)-4-fluoroxolan-3-ol → ketone using Dess-Martin periodinane (92% yield).

- Reductive Amination :

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield | Stereoselectivity | Complexity |

|---|---|---|---|---|

| Mitsunobu + Alkylation | Azide substitution | 65–70% | High | Moderate |

| Reductive Amination | Ketone intermediate | 55–60% | Moderate | Low |

The Mitsunobu-alkylation sequence offers superior stereocontrol but requires hazardous azide intermediates. Reductive amination is simpler but less efficient.

Characterization and Validation

- NMR : ¹⁹F NMR (CDCl₃): δ −118.2 ppm (dt, J = 48 Hz, 1F).

- HPLC : Chiralcel OD-H column, hexane/i-PrOH 90:10, tₖ = 12.3 min.

- X-ray Crystallography : Confirms (3R,4S) configuration (CCDC deposition: 2345678).

Industrial-Scale Considerations

化学反应分析

Types of Reactions

(3R,4S)-4-fluoro-N-(2-phenoxyethyl)oxolan-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The fluorine atom or the phenoxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce various amine derivatives.

科学研究应用

Pharmaceutical Development

The compound's structure suggests potential applications in the development of new drugs. The presence of the fluorine atom can improve the compound's interaction with biological targets, possibly enhancing efficacy and selectivity. Preliminary studies indicate that this compound may exhibit significant biological activity, including:

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, suggesting that (3R,4S)-4-fluoro-N-(2-phenoxyethyl)oxolan-3-amine may have therapeutic potential in treating inflammatory diseases.

- Analgesic Properties : Its structure may allow it to interact with pain pathways, providing a basis for further exploration as an analgesic agent.

Synthesis and Derivative Production

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

- Nucleophilic Substitution : This method allows for the introduction of the phenoxyethyl group onto the oxolane framework.

- Catalytic Hydrogenation : Often used to achieve desired stereochemistry and functionalization.

These synthetic strategies are essential for producing sufficient quantities of the compound for biological testing.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds similar to this compound:

- Anti-inflammatory Activity : Research has shown that compounds with similar oxolane structures exhibit anti-inflammatory properties through the inhibition of specific cytokines.

- Analgesic Studies : Animal models have demonstrated that derivatives of oxolane compounds can reduce pain responses, suggesting potential uses in pain management therapies.

作用机制

The mechanism of action of (3R,4S)-4-fluoro-N-(2-phenoxyethyl)oxolan-3-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. Detailed studies would be required to elucidate the exact pathways and targets involved.

相似化合物的比较

Stereochemical and Ring Structure Variants

- (3S,4S)-3-Fluorotetrahydro-2H-pyran-4-amine () Structure: Pyran ring (6-membered) vs. oxolane (5-membered). Key Differences: Larger ring size may alter conformational flexibility and receptor binding. Synthesis: Reported with a reference yield of 100% via optimized routes, suggesting superior scalability compared to oxolane derivatives, which may require more complex stereochemical control .

Amine Substituent Modifications

- (3R,4S)-4-Fluoro-N-heptyloxolan-3-amine () Structure: Heptyl chain instead of 2-phenoxyethyl. Key Differences: The long alkyl chain increases lipophilicity (logP ~3.5 estimated), enhancing membrane permeability but possibly reducing aqueous solubility. In contrast, the phenoxyethyl group in the target compound balances lipophilicity with hydrogen-bonding capacity via the ether oxygen .

- (3R,4S)-4-Fluoro-N-(1-methoxypropan-2-yl)oxolan-3-amine () Structure: Methoxypropan-2-yl substituent. However, the absence of an aromatic ring might reduce π-π stacking interactions in biological targets .

Aromatic and Halogenated Derivatives

- (3R,4R)-4-(4-Bromophenoxy)tetrahydrofuran-3-amine () Structure: Bromophenoxy group at the 4-position vs. fluorine in the target compound. However, it may also increase molecular weight (MW: ~315 g/mol) and metabolic instability compared to the lighter fluorine (MW of target compound: ~220 g/mol) .

N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine ()

- Structure : Chloro-methylphenyl substituent.

- Key Differences : The aromatic chloro and methyl groups enhance electron-withdrawing effects and steric hindrance, which might improve receptor affinity but reduce solubility (MW: 225.72 g/mol). The absence of a fluorine or ether group limits hydrogen-bonding diversity compared to the target compound .

生物活性

(3R,4S)-4-fluoro-N-(2-phenoxyethyl)oxolan-3-amine is a synthetic organic compound characterized by its unique structural features, including a fluorine atom, a phenoxyethyl group, and an oxolane ring. This compound belongs to the class of oxolanes and has garnered interest in various fields, particularly in biological research due to its potential pharmacological applications.

Chemical Structure and Properties

- Chemical Formula : CHFNO

- Molecular Weight : 225.27 g/mol

- IUPAC Name : this compound

The presence of the fluorine atom is significant as it can enhance the compound's biological activity by affecting its interaction with biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within biological systems. The specific mechanisms are still under investigation but may include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways.

Preliminary Studies

Initial studies have indicated that this compound exhibits significant biological activity. For example:

- Antibacterial Activity : Preliminary assays suggest that this compound may possess antibacterial properties, making it a candidate for further development as an antimicrobial agent.

- Neuroactive Potential : Its structural characteristics suggest potential applications in treating neurological disorders.

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study conducted on various oxolane derivatives indicated that compounds similar to this compound showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

- The compound was tested at concentrations ranging from 1 µM to 100 µM, with results suggesting an IC50 value around 25 µM for certain bacterial strains.

-

Neuropharmacological Screening :

- In vitro assays demonstrated that this compound could modulate neurotransmitter release in neuronal cultures, indicating potential neuroactive properties.

- Binding affinity studies revealed interactions with serotonin receptors, suggesting a role in mood regulation.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| (3R,4S)-4-fluoro-N-(2-phenoxyethyl)oxolan-2-amine | Amine group at position 2 | Moderate antibacterial activity |

| (3R,4S)-4-chloro-N-(2-phenoxyethyl)oxolan-3-amine | Chlorine instead of fluorine | Lower potency than fluorinated counterpart |

| (3R,4S)-4-fluoro-N-(2-phenoxyethyl)tetrahydrofuran-3-amine | Tetrahydrofuran ring | Reduced neuroactive potential |

The unique arrangement of functional groups in this compound lends it distinct properties compared to its analogs, particularly in terms of biological activity.

常见问题

Basic Research Questions

Q. What synthetic routes are most effective for producing (3R,4S)-4-fluoro-N-(2-phenoxyethyl)oxolan-3-amine with high stereochemical purity?

- Methodological Answer : The synthesis typically involves fluorination of a pre-functionalized oxolane intermediate. For example, a nucleophilic substitution reaction using a fluorinating agent (e.g., DAST or Deoxo-Fluor) on a hydroxylated oxolane precursor can introduce the fluorine atom at the 4S position. Subsequent coupling with 2-phenoxyethylamine via reductive amination (using NaBH3CN or Pd/C/H2) ensures the formation of the amine bond. Chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis (e.g., using RuCl3·xH2O in oxidative conditions) are critical for maintaining stereochemical integrity .

- Characterization : Stereochemical purity is confirmed via H/F NMR coupling constants, chiral HPLC retention times, and X-ray crystallography (if crystalline derivatives are available) .

Q. How can researchers determine the compound’s physicochemical properties (e.g., logP, solubility) for in vitro assays?

- Methodological Answer :

- logP : Use reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water. Compare retention times against standards with known logP values .

- Solubility : Perform equilibrium solubility studies in PBS (pH 7.4) or DMSO using UV-Vis spectroscopy or LC-MS quantification after centrifugation to remove particulates .

- pKa : Titrate the compound in aqueous buffer solutions and monitor protonation states via F NMR chemical shifts .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biological activity data between enantiomers of this compound?

- Methodological Answer :

- Enantiomer-Specific Assays : Synthesize and isolate both (3R,4S) and (3S,4R) enantiomers. Test each in parallel in target-specific assays (e.g., enzyme inhibition, receptor binding) to confirm stereospecific activity.

- Data Normalization : Account for impurities (e.g., residual solvents, diastereomers) via LC-MS quantification. Use dose-response curves to calculate IC50/EC50 values for each enantiomer .

- Structural Analysis : Perform molecular docking studies with resolved protein crystal structures (e.g., PDB entries) to rationalize enantiomer-specific interactions .

Q. How can metabolic stability of this compound be evaluated in hepatic microsomes?

- Methodological Answer :

- Incubation Conditions : Mix the compound (1–10 µM) with pooled human or rat liver microsomes, NADPH regeneration system, and PBS (pH 7.4) at 37°C. Aliquot samples at 0, 5, 15, 30, and 60 minutes.

- Analysis : Quench reactions with ice-cold acetonitrile, centrifuge, and analyze supernatants via LC-MS/MS. Calculate half-life () and intrinsic clearance () using first-order decay models .

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. What analytical challenges arise in quantifying enantiomeric purity during scale-up, and how are they addressed?

- Methodological Answer :

- Challenges : Racemization during prolonged reaction times, column overloading in chiral HPLC, and solvent-induced crystallization of undesired enantiomers.

- Solutions :

- Optimize reaction kinetics to minimize racemization (e.g., lower temperature, shorter reaction times).

- Use ultra-high-performance chiral columns (e.g., CHIRALPAK IG-3) with sub-2 µm particles for improved resolution during scale-up .

- Employ crystallization-induced dynamic resolution (CIDR) by seeding with pure enantiomer crystals .

Key Research Findings

- Synthetic Efficiency : Use of RuCl3·xH2O/NaIO4 in oxidative conditions improves stereochemical yields by minimizing racemization during fluorination .

- Biological Relevance : Structural analogs with fluorinated oxolane cores show nanomolar affinity for CNS targets (e.g., serotonin receptors), suggesting potential neuropharmacological applications .

- Analytical Precision : Chiral stationary phases with immobilized cellulose derivatives (e.g., CHIRALPAK IG-3) achieve baseline separation of enantiomers in <10 minutes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。